1,4,9-Tribromo-dibenzofuran
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Overview
Description
1,4,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound Dibenzofuran consists of two benzene rings fused to a central furan ring The addition of bromine atoms at positions 1, 4, and 9 of the dibenzofuran structure results in this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,9-Tribromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored to avoid over-bromination or formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 1,4,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with different functional groups. Reduction reactions can remove bromine atoms, reverting to dibenzofuran or its partially brominated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted dibenzofuran derivatives.
Oxidation Reactions: Products include dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include partially or fully de-brominated dibenzofuran derivatives.
Scientific Research Applications
1,4,9-Tribromo-dibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its brominated structure makes it a useful intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,9-Tribromo-dibenzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can result in inhibition or activation of specific biological processes.
Comparison with Similar Compounds
- 1,4,7-Tribromo-dibenzofuran
- 1,3,4-Tribromo-dibenzofuran
- Dibenzofuran
Comparison: 1,4,9-Tribromo-dibenzofuran is unique due to the specific positions of the bromine atoms, which influence its chemical reactivity and physical properties. Compared to other tribromo-dibenzofuran derivatives, it may exhibit different reactivity patterns and biological activities. The position of bromine atoms can affect the compound’s ability to interact with other molecules, making it distinct from its isomers.
Properties
CAS No. |
617707-46-7 |
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Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,4,9-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-2-1-3-9-10(6)11-7(14)4-5-8(15)12(11)16-9/h1-5H |
InChI Key |
SOBCQEWGYNAZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(C=CC(=C3O2)Br)Br |
Origin of Product |
United States |
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